molecular formula C10H11NO5 B7829607 4-(1,3-Dioxan-2-yl)-2-nitrophenol

4-(1,3-Dioxan-2-yl)-2-nitrophenol

Cat. No.: B7829607
M. Wt: 225.20 g/mol
InChI Key: BTPRJICVNPYLTP-UHFFFAOYSA-N
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Description

4-(1,3-Dioxan-2-yl)-2-nitrophenol is a nitroaromatic compound featuring a phenolic hydroxyl group at position 2 and a 1,3-dioxane ring substituted at position 4 of the benzene ring. The 1,3-dioxane moiety, a six-membered cyclic ether, introduces steric and electronic effects that influence solubility, stability, and reactivity.

Properties

IUPAC Name

4-(1,3-dioxan-2-yl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-9-3-2-7(6-8(9)11(13)14)10-15-4-1-5-16-10/h2-3,6,10,12H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPRJICVNPYLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxan-2-yl)-2-nitrophenol typically involves the nitration of 4-(1,3-dioxan-2-yl)phenol. This process requires careful control of reaction conditions, including temperature, pressure, and the use of specific reagents such as nitric acid and sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving large-scale reactors and purification processes to ensure high yield and purity. The production process may also include steps to remove impurities and by-products to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dioxan-2-yl)-2-nitrophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may use agents like tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Substitution reactions often involve halogenating agents such as bromine (Br2) or chlorine (Cl2).

Major Products Formed:

  • Oxidation: Produces compounds such as 4-(1,3-dioxan-2-yl)-2-nitrobenzoic acid.

  • Reduction: Results in the formation of 4-(1,3-dioxan-2-yl)-2-aminophenol.

  • Substitution: Leads to the formation of halogenated derivatives of the compound.

Scientific Research Applications

4-(1,3-Dioxan-2-yl)-2-nitrophenol has a wide range of applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(1,3-Dioxan-2-yl)-2-nitrophenol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to produce a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrophenol Derivatives with Substituent Variations

4-Nitrophenol Sodium Salt Dihydrate
  • Structure: Sodium salt of 4-nitrophenol with two water molecules.
  • Key Differences: The ionic nature of the sodium salt enhances water solubility compared to the neutral phenolic form of 4-(1,3-Dioxan-2-yl)-2-nitrophenol .
  • Reactivity: Salts of nitrophenols are often used in buffer solutions or as stabilized reagents, whereas the free phenol form participates in electrophilic substitution or condensation reactions.
2-Fluoro-4-Nitrophenol and 2-Fluoro-6-Nitrophenol
  • Structure: Fluorine substituents at positions 2 and 4/6 on the nitrophenol backbone.
  • Key Differences: Fluorine’s electronegativity increases acidity (lower pKa) compared to non-fluorinated nitrophenols. The 1,3-dioxane group in this compound may reduce acidity due to steric hindrance or electron-donating effects from the ether oxygen .
Nitroanisoles (2- and 4-Nitrophenol Methyl Ethers)
  • Structure: Methyl ether derivatives of nitrophenol.
  • Key Differences: Replacement of the hydroxyl group with a methoxy group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents. Nitroanisoles are less reactive in nucleophilic aromatic substitution compared to nitrophenols .

Compounds with 1,3-Dioxane or Related Rings

2,6-Difluoro-4-(5-Propyl-1,3-Dioxan-2-yl)Benzoic Acid ()
  • Structure : A benzoic acid derivative with a 1,3-dioxane ring and fluorine substituents.
  • Key Differences: The carboxylic acid group enables conjugation or salt formation, unlike the phenolic hydroxyl in this compound. The propyl chain on the dioxane ring may increase lipophilicity .
4-(2-Nitrophenyl)-1,3-Dioxolan-2-one ()
  • Structure: A five-membered 1,3-dioxolanone ring fused to a 2-nitrophenyl group.
  • The carbonyl group in the dioxolanone enables distinct reactivity, such as ring-opening reactions .

Structural and Functional Implications

Table 1: Comparative Analysis of Key Features

Compound Name Substituents/Ring Type Key Properties Reference
This compound 2-NO2, 4-(1,3-dioxane) Moderate solubility, phenolic reactivity Target
4-Nitrophenol sodium salt dihydrate Ionic, 4-NO2 High water solubility, salt stability
2-Fluoro-4-nitrophenol 2-F, 4-NO2 Enhanced acidity (lower pKa)
4-(2-Nitrophenyl)-1,3-dioxolan-2-one 2-NO2, 5-membered dioxolanone Ring strain, carbonyl reactivity

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